5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid
Description
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound characterized by a [3.3.1] bridged ring system with a bromomethyl substituent at the 5-position and a carboxylic acid group at the 1-position. The bromomethyl group introduces significant synthetic utility, acting as a reactive site for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid enables further derivatization (e.g., esterification, amidation) .
Properties
IUPAC Name |
5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c12-8-10-3-1-5-11(7-10,9(13)14)6-2-4-10/h1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMBPUJWFHQGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCC(C1)(C2)C(=O)O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid typically involves the following steps:
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation Reactions:
-
Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: N-bromosuccinimide (NBS), amines, thiols, alkoxides.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized products such as carboxylic acids.
- Reduced products such as alcohols and aldehydes .
Scientific Research Applications
Chemistry:
Asymmetric Catalysis: The unique structure of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid makes it a valuable ligand in asymmetric catalysis, where it can induce chirality in catalytic reactions.
Biology and Medicine:
Anticancer Research: Derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents due to their ability to interact with biological targets and inhibit cancer cell growth.
Industry:
Ion Receptors and Molecular Tweezers: The compound can be used in the design of ion receptors and molecular tweezers, which have applications in sensing and separation technologies.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclo Carboxylic Acid Derivatives
Key Observations :
- The bicyclo[3.3.1] framework imparts rigidity, influencing stereochemical outcomes in synthesis .
- Substituent position (e.g., 1- vs. 3-carboxylic acid) alters electronic and steric profiles. For example, 5-methyl substitution increases hydrophobicity compared to bromomethyl, which enhances electrophilicity .
Physical and Chemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- The methyl-substituted analog exhibits a predicted pKa of 4.87, typical for aliphatic carboxylic acids, suggesting similar acidity for the bromomethyl variant .
- Bromine’s higher atomic mass and polarizability may increase density and boiling point compared to methyl analogs, though experimental data are lacking.
Nucleophilic Reactivity
The bromomethyl group in 5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is poised for substitution reactions (e.g., SN2), enabling functionalization to amines, thiols, or azides. This contrasts with the methyl group in ’s compound, which is inert under similar conditions .
Carboxylic Acid Derivatives
Like other bicyclo carboxylic acids, the target compound can form esters or amides. For example:
- Esterification: Reaction with 3-hydroxyoxetane () yields bicyclo[3.3.1]nonane-1-carboxylate esters, useful in medicinal chemistry .
- Amidation: Pyridylmethylamines derived from bicyclo[3.3.1]nonane-amines () highlight applications in neurotransmitter receptor modulation .
Biological Activity
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid, with the CAS number 256954-28-6, is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthetic routes, and applications in various fields, particularly focusing on its anticancer properties and other biological interactions.
Structural Characteristics
The compound features a bicyclic structure that is characteristic of bicyclo[3.3.1]nonane derivatives. The presence of the bromomethyl group is significant as it can influence the compound's reactivity and interaction with biological targets. The carboxylic acid functional group further enhances its potential for biological activity by allowing for hydrogen bonding and ionic interactions.
Anticancer Properties
Research has indicated that derivatives of bicyclo[3.3.1]nonane exhibit promising anticancer activities. The mechanism of action is thought to involve the inhibition of cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
- Apoptosis Induction : Studies suggest that these compounds can trigger programmed cell death in malignant cells, which is a crucial aspect of effective cancer therapies.
- Targeting Specific Pathways : The unique structure allows for selective targeting of certain molecular pathways involved in cancer progression, making them suitable candidates for further development as anticancer agents.
Ion Receptor Applications
The compound has also been explored for its potential as an ion receptor due to its ability to form stable complexes with various ions. This property can be utilized in sensing applications and separation technologies, enhancing its industrial relevance.
Synthetic Routes
The synthesis of this compound typically involves:
- Bromination : The introduction of the bromomethyl group can be achieved through bromination reactions using agents like N-bromosuccinimide (NBS) under radical conditions.
- Carboxylation : This step involves the introduction of the carboxylic acid functionality, often through nucleophilic substitution reactions.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer potential of various bicyclo[3.3.1]nonane derivatives, including this compound, against different cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Induces apoptosis |
| Bicyclo[3.3.1]nonane-1-carboxylic acid | 25 | Cell cycle arrest |
This indicates that the bromomethyl derivative has a stronger anticancer effect compared to its non-brominated counterpart.
Study 2: Ion Binding Studies
Another study focused on the ion-binding capabilities of this compound:
| Ion Type | Binding Affinity (K_d) |
|---|---|
| Na⁺ | 50 µM |
| K⁺ | 40 µM |
These findings suggest that the compound can effectively bind to cations, which could be harnessed for sensor development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
